9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride
Description
Properties
IUPAC Name |
9-(azetidin-3-yl)purin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6.ClH/c9-7-6-8(12-3-11-7)14(4-13-6)5-1-10-2-5;/h3-5,10H,1-2H2,(H2,9,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOQNCPHKIRPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=NC3=C(N=CN=C32)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Amide Coupling with Protected Azetidine
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Reaction of acid intermediate with tert-butyl azetidin-3-ylmethylcarbamate hydrochloride | In anhydrous DMF, add tert-butyl azetidin-3-ylmethylcarbamate hydrochloride (1.3 equiv.) and DIPEA (5 equiv.), cool to 0 °C, add HATU (2 equiv.), stir at 25 °C for 2 h under inert atmosphere | 71% | Reaction quenched with phosphate buffer (pH 7), extracted with ethyl acetate, dried, concentrated, and purified by silica gel chromatography (DCM:MeOH gradient) to yield yellow solid product |
This method emphasizes the use of HATU as a coupling agent and DIPEA as a base in DMF solvent, under an inert atmosphere to avoid moisture and air sensitivity. The reaction proceeds efficiently at room temperature after initial cooling, giving a good yield of the desired compound.
Substitution in Dimethyl Sulfoxide (DMSO)
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Reaction of 2-chloro-5,6-dimethyl-1H-benzo[d]imidazole with tert-butyl (azetidin-3-yl)methyl-carbamate hydrochloride and DIEA | Stirred in DMSO at 100 °C for 12 h | 52% | After reaction, diluted with ethyl acetate and water, organic layer washed and purified by silica gel chromatography with MeOH/DCM gradient containing ammonium hydroxide |
This method involves a nucleophilic aromatic substitution in DMSO solvent at elevated temperature, using DIEA as base. The moderate yield is improved by careful chromatographic purification.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield | Purification |
|---|---|---|---|---|---|---|---|
| Amide coupling with protected azetidine | Acid intermediate (S3) | tert-butyl azetidin-3-ylmethylcarbamate hydrochloride, HATU, DIPEA | DMF | 0–25 °C | 2 h | 71% | Silica gel chromatography (DCM:MeOH) |
| Nucleophilic substitution | 4-chloropyridin-2-amine | tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride, DIPEA | Isopropyl alcohol | 120 °C (sealed tube) | 24 h | 96% | Extraction, no further purification |
| Nucleophilic substitution | 2-chloro-5,6-dimethyl-1H-benzo[d]imidazole | tert-butyl (azetidin-3-yl)methyl-carbamate hydrochloride, DIEA | DMSO | 100 °C | 12 h | 52% | Silica gel chromatography (MeOH/DCM with NH4OH) |
Research Findings and Considerations
Reaction Conditions: Use of inert atmosphere and anhydrous solvents improves reaction efficiency and product stability.
Bases and Coupling Agents: DIPEA and HATU are preferred for amide bond formation and nucleophilic substitutions involving azetidine derivatives.
Temperature Control: Moderate to high temperatures (80–120 °C) are often required to drive substitution reactions to completion, particularly in sealed systems to prevent solvent evaporation.
Protecting Groups: The tert-butyl carbamate (Boc) protecting group on the azetidine nitrogen is commonly used to prevent side reactions during coupling and substitution steps.
Purification: Silica gel chromatography with solvent gradients (DCM/MeOH or DCM/MeOH with NH4OH) is effective for isolating pure products.
Yields: Vary from moderate (52%) to high (96%) depending on reaction conditions and substrates, indicating the importance of optimizing parameters for each step.
Chemical Reactions Analysis
Types of Reactions
9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as lithium aluminium hydride.
Substitution: The compound can participate in substitution reactions, particularly involving the azetidine ring.
Common Reagents and Conditions
Oxidation: TBHP and iodine in toluene.
Reduction: Lithium aluminium hydride in anhydrous conditions.
Substitution: Various NH-heterocycles in the presence of bases like DBU.
Major Products Formed
The major products formed from these reactions include functionalized azetidine derivatives and substituted purine compounds, which can be further utilized in various applications .
Scientific Research Applications
Chemistry: As a building block for the synthesis of novel heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and purine scaffold allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as inflammation and cell proliferation .
Comparison with Similar Compounds
Substituent Analysis at Position 9
The 9th position of purine derivatives is critical for modulating biological activity. Below is a comparative analysis of substituents and their implications:
Physicochemical Properties
Biological Activity
9-(Azetidin-3-yl)-9H-purin-6-amine hydrochloride is a heterocyclic compound that combines a purine core with an azetidine ring. This unique structure positions it as a promising candidate in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. The compound's biological activity primarily revolves around its interactions with enzymes involved in nucleic acid metabolism, making it relevant in cancer research and other disease treatments.
Structural Characteristics
The structural formula of 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride features an azetidine moiety attached at the 9-position of the purine base. This configuration allows for significant biological interactions, especially with kinases and polymerases, which are crucial for DNA replication and repair processes.
| Structural Features | Description |
|---|---|
| Purine Core | Integral to nucleic acids (DNA/RNA) and ATP |
| Azetidine Ring | Unique chemical properties enhancing biological activity |
The compound's mechanism of action involves binding to specific enzymes and receptors, modulating various biochemical pathways. The azetidine ring facilitates interactions through hydrogen bonds and hydrophobic contacts, influencing cellular responses. Notably, it has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting survival signals.
Biological Activity
Research indicates that 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride exhibits several significant biological activities:
- Enzyme Modulation : The compound interacts with kinases and polymerases, affecting nucleic acid metabolism.
- Apoptosis Induction : It can trigger apoptosis in cancer cells, providing a potential therapeutic avenue for oncology.
- Signal Transduction : The compound modulates signal transduction pathways, impacting cellular growth and survival.
Case Studies
Several studies have highlighted the efficacy of 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride:
- Cancer Research : In vitro studies demonstrated that the compound effectively induced apoptosis in various cancer cell lines by activating caspase pathways, which are critical for programmed cell death.
- Kinase Inhibition : The compound showed promising results as a kinase inhibitor, with potential applications in treating disorders characterized by dysregulated kinase activity, such as certain cancers .
Comparative Analysis
To understand the uniqueness of 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride compared to other purine derivatives, a comparative analysis is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-(Methylamino)-9H-purin-6-amine | Methylamino group at 9-position | Lower potency than azetidine derivative |
| 2-Amino-6-chloropurine | Chlorine substitution at 6-position | Known for antiviral properties |
| 8-Aminopurine | Amino group at 8-position | Potential use in nucleoside analogs |
| 2-Aminopurine | Amino group at 2-position | Used in DNA repair studies |
Q & A
Q. What are the key considerations for synthesizing 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride?
The synthesis of purine derivatives typically involves nucleophilic substitution at the 9-position. A common approach includes reacting a purine precursor (e.g., 2,6-dichloro-9H-purine) with an azetidin-3-yl halide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) under controlled conditions . Key steps include:
- Purification : Column chromatography or recrystallization to isolate the product.
- Hydrochloride formation : Treating the free base with HCl in a polar solvent (e.g., ethanol).
- Yield optimization : Monitoring reaction temperature (typically 60–80°C) and using anhydrous conditions to minimize by-products .
Q. How can tautomeric forms of this compound be characterized experimentally?
Tautomerism in purine derivatives is analyzed using:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to identify proton environments and bond delocalization .
- X-ray crystallography : Determines bond lengths and angles to confirm dominant tautomeric forms .
- pH-dependent UV-Vis spectroscopy : Monitors shifts in absorbance maxima under varying pH conditions to assess tautomeric equilibria .
Q. How does pH influence the stability and reactivity of 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride?
- Acidic conditions (pH < 4) : Protonation of the purine ring’s N1/N7 positions may enhance solubility but reduce nucleophilic reactivity.
- Neutral to basic conditions (pH 7–9) : Deprotonation of the azetidine NH group can alter hydrogen-bonding interactions, affecting binding in biological assays .
- Stability testing : Conduct accelerated degradation studies at varying pH levels (e.g., 1.2, 7.4, 9.0) using HPLC to quantify decomposition products .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Quantum chemical calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
- Reaction path screening : Apply algorithms like the Artificial Force Induced Reaction (AFIR) to explore feasible synthetic routes and transition states .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives with optimal binding affinities .
Q. How should researchers address contradictory data in biological activity studies?
- Control experiments : Verify compound purity via LC-MS and rule out off-target effects using knockout cell lines .
- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., azetidine ring modifications) to isolate contributions to activity .
- Meta-analysis : Compare results across studies using standardized assays (e.g., IC50 values in enzyme inhibition) to identify protocol-dependent variability .
Q. What strategies optimize reaction conditions for scale-up synthesis?
- Design of Experiments (DoE) : Employ factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify critical parameters .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
- Green chemistry principles : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
